molecular formula C16H32 B1615866 2-Methyl-1-pentadecene CAS No. 29833-69-0

2-Methyl-1-pentadecene

Cat. No. B1615866
CAS RN: 29833-69-0
M. Wt: 224.42 g/mol
InChI Key: FWQJRKLMXMTXDY-UHFFFAOYSA-N
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Description

2-Methyl-1-pentadecene is a long-chain hydrocarbon that belongs to the family of alkenes. It is commonly used in scientific research applications as a model compound for studying the biochemical and physiological effects of hydrocarbons.

Scientific Research Applications

2-Methyl-1-pentadecene is commonly used in scientific research as a model compound for studying the biochemical and physiological effects of hydrocarbons. It has been used in studies investigating the effects of hydrocarbons on cell membranes, lipid metabolism, and oxidative stress. Additionally, 2-Methyl-1-pentadecene has been used as a model compound for investigating the biodegradation of hydrocarbons in the environment.

Mechanism Of Action

The mechanism of action of 2-Methyl-1-pentadecene is not fully understood. However, it is believed that it may act as a surfactant, disrupting the structure and function of cell membranes. Additionally, it may interfere with lipid metabolism and cause oxidative stress.

Biochemical And Physiological Effects

Studies have shown that exposure to 2-Methyl-1-pentadecene can have a variety of biochemical and physiological effects. It has been shown to cause lipid peroxidation, DNA damage, and alterations in the expression of genes involved in lipid metabolism. Additionally, exposure to 2-Methyl-1-pentadecene has been shown to affect the activity of enzymes involved in oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-1-pentadecene in lab experiments is that it is a relatively simple compound that can be easily synthesized. Additionally, it is a stable compound that can be stored for long periods of time. However, one limitation of using 2-Methyl-1-pentadecene is that it may not accurately represent the effects of more complex hydrocarbons found in the environment.

Future Directions

There are several future directions for research involving 2-Methyl-1-pentadecene. One area of research could focus on investigating the effects of 2-Methyl-1-pentadecene on different types of cells and tissues. Additionally, future research could investigate the biodegradation of 2-Methyl-1-pentadecene in the environment and the potential for bioremediation. Finally, research could focus on developing new methods for synthesizing 2-Methyl-1-pentadecene and other long-chain hydrocarbons.

properties

IUPAC Name

2-methylpentadec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h2,4-15H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJRKLMXMTXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880683
Record name 1-pentadecene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-pentadecene

CAS RN

29833-69-0
Record name 2-Methyl-1-pentadecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029833690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-pentadecene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1-PENTADECENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YMF9F3MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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